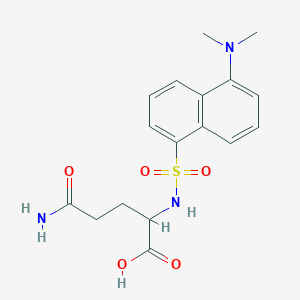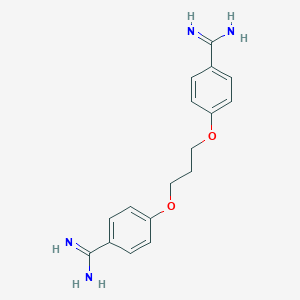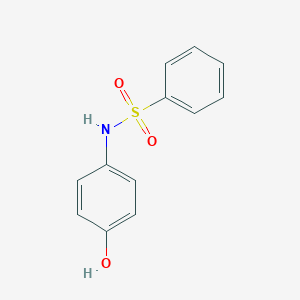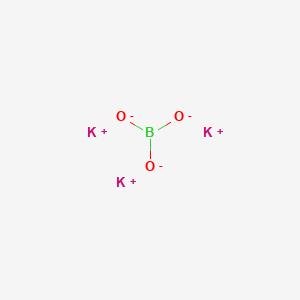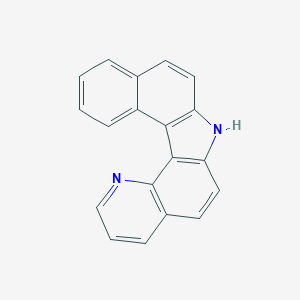
7H-Benzo(c)pyrido(2,3-g)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benzo(c)pyrido(2,3-g)carbazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicine. It is a complex molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole is complex and not fully understood. It is believed to exert its effects through the inhibition of various enzymes and signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemische Und Physiologische Effekte
7H-Benzo(c)pyrido(2,3-g)carbazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells. It has also been found to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7H-Benzo(c)pyrido(2,3-g)carbazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, as well as its ability to inhibit various enzymes and signaling pathways. However, its complex structure and synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 7H-Benzo(c)pyrido(2,3-g)carbazole. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of new targets for the compound, as well as the development of more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 7H-Benzo(c)pyrido(2,3-g)carbazole is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the use of metal-catalyzed reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
7H-Benzo(c)pyrido(2,3-g)carbazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to be an effective inhibitor of various enzymes, including tyrosine kinases and topoisomerases, which are important targets for drug development.
Eigenschaften
CAS-Nummer |
194-62-7 |
|---|---|
Produktname |
7H-Benzo(c)pyrido(2,3-g)carbazole |
Molekularformel |
C19H12N2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-17(14)18-16(21-15)10-8-13-5-3-11-20-19(13)18/h1-11,21H |
InChI-Schlüssel |
PZBAOCZCTWWYLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |
Andere CAS-Nummern |
194-62-7 |
Synonyme |
7H-Benzo[c]pyrido[2,3-g]carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
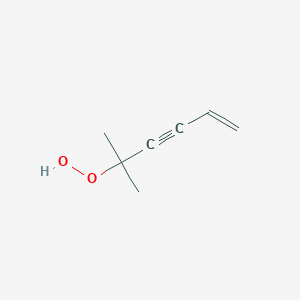
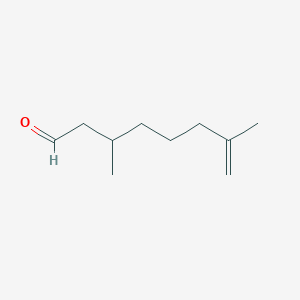
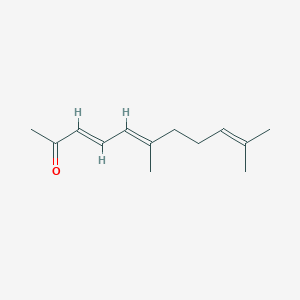
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)


![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)

